(2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid
CAS No.:
Cat. No.: VC15797898
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13NO3 |
|---|---|
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | (2S)-2-(2-formylpyrrol-1-yl)-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C14H13NO3/c16-10-12-7-4-8-15(12)13(14(17)18)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,17,18)/t13-/m0/s1 |
| Standard InChI Key | XZAYKRMTIYRFEF-ZDUSSCGKSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C=CC=C2C=O |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)N2C=CC=C2C=O |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound’s structure features a pyrrole ring substituted at the 1-position with a propanoic acid side chain and at the 2-position with a formyl group. The phenyl group is attached to the third carbon of the propanoic acid chain, creating a branched topology. The (2S) configuration denotes the absolute stereochemistry at the chiral center, which is critical for its potential biological activity and synthetic applications .
The International Union of Pure and Applied Chemistry (IUPAC) name, (2S)-2-(2-formylpyrrol-1-yl)-3-phenylpropanoic acid, reflects this arrangement . The SMILES notation, C1=CC=C(C=C1)CC@@HN2C=CC=C2C=O, encodes the stereochemistry via the @@H descriptor, while the InChIKey XZAYKRMTIYRFEF-ZDUSSCGKSA-N uniquely identifies the enantiomer .
Stereochemical Implications
The (2S) configuration influences the molecule’s three-dimensional conformation, potentially affecting its intermolecular interactions. For example, the spatial orientation of the formyl group relative to the phenyl ring may dictate its reactivity in cycloaddition or condensation reactions. Computational models predict distinct collision cross-sections for different adducts, such as 155.2 Ų for [M+H]+ and 156.6 Ų for [M-H]− , which could inform mass spectrometry-based analyses of enantiomeric purity.
Synthesis and Derivative Chemistry
Structural Derivatives
Physicochemical Properties
Predicted Physicochemical Data
Collision cross-section (CCS) values, calculated using ion mobility spectrometry, provide insights into the gas-phase behavior of the compound (Table 1) . These metrics are vital for developing analytical methods to distinguish it from closely related isomers or degradation products.
Table 1: Predicted Collision Cross-Sections for Adducts of (2S)-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic Acid
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 244.09682 | 155.2 |
| [M+Na]+ | 266.07876 | 166.6 |
| [M-H]− | 242.08226 | 156.6 |
Solubility and Stability
Challenges and Future Directions
Synthetic Accessibility
The lack of detailed synthetic protocols and commercial availability remains a barrier to further study. Future work should prioritize scalable routes to the (2S)-enantiomer, possibly leveraging enzymatic resolution or chiral pool synthesis.
Biological Profiling
Comprehensive assays to evaluate antimicrobial, anticancer, or enzymatic inhibition activity are warranted. Given the structural similarity to known protease inhibitors, screening against targets like HIV-1 protease or thrombin could prove fruitful.
Computational Modeling
Molecular dynamics simulations could predict binding modes in hypothetical protein targets, while density functional theory (DFT) calculations might rationalize stereoelectronic effects on reactivity. Such studies would provide a foundation for structure-activity relationship (SAR) explorations.
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